molecular formula C2H4Cl2S2 B6305770 Chloro[(chloromethyl)disulfanyl]methane CAS No. 18994-69-9

Chloro[(chloromethyl)disulfanyl]methane

Cat. No.: B6305770
CAS No.: 18994-69-9
M. Wt: 163.1 g/mol
InChI Key: AVIJCTKPQJGONY-UHFFFAOYSA-N
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Description

Chloro[(chloromethyl)disulfanyl]methane is an organosulfur compound characterized by the presence of a chloromethyl group attached to a disulfanyl (disulfide) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro[(chloromethyl)disulfanyl]methane can be synthesized through several methods. One common approach involves the reaction of chloromethyl methyl ether with sulfur compounds under controlled conditions. For instance, the reaction of chloromethyl methyl ether with disulfides in the presence of a catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Chloro[(chloromethyl)disulfanyl]methane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloro[(chloromethyl)disulfanyl]methane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with thiol groups in proteins.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Chloro[(chloromethyl)disulfanyl]methane involves its reactivity with nucleophiles, particularly thiol groups. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including biochemical assays and drug design .

Comparison with Similar Compounds

Similar Compounds

    Chloromethyl methyl ether: Used as an alkylating agent in organic synthesis.

    Chloromethyl dimethylsilane: Utilized in the synthesis of organosilicon compounds.

    Chloromethyl chlorosulfate: Employed in chloromethylation reactions

Uniqueness

Chloro[(chloromethyl)disulfanyl]methane is unique due to its disulfide linkage, which imparts distinct chemical properties compared to other chloromethyl compounds. This linkage allows for specific reactivity patterns, making it valuable in applications requiring selective modification of thiol-containing molecules .

Properties

IUPAC Name

chloro-(chloromethyldisulfanyl)methane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl2S2/c3-1-5-6-2-4/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIJCTKPQJGONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(SSCCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517097
Record name Chloro[(chloromethyl)disulfanyl]methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18994-69-9
Record name Chloro[(chloromethyl)disulfanyl]methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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